molecular formula C7H19N3 B7799188 N,N-Bis(3-aminopropyl)methylamine CAS No. 11071-12-8

N,N-Bis(3-aminopropyl)methylamine

Cat. No.: B7799188
CAS No.: 11071-12-8
M. Wt: 145.25 g/mol
InChI Key: KMBPCQSCMCEPMU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(3-aminopropyl)methylamine can be synthesized through several methods. One common method involves the reaction of N-methylpropanediamine with acrylonitrile, followed by hydrogenation . Another method uses N-methylpropanediamine and 3-chloropropylamine as starting materials, which undergo a nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of catalysts to optimize the reaction conditions and improve yield. For example, a catalyst can be used to facilitate the reaction between N-methylpropanediamine and acrylonitrile, followed by hydrogenation to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(3-aminopropyl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • N-Methyl-3,3′-bis(methylamino)dipropylamine
  • 3,3′-Diamino-N-methyldipropylamine
  • Bis(3-aminopropyl)methylamine

Comparison: N,N-Bis(3-aminopropyl)methylamine is unique due to its specific structure, which allows it to act as a versatile building block in the synthesis of various polymers and resins. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form stable cross-linked networks in epoxy resins .

Properties

IUPAC Name

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPCQSCMCEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044510
Record name N,N-Bis(3-aminopropyl)methylamine
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Molecular Weight

145.25 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-
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CAS No.

105-83-9, 11071-12-8
Record name Bis(3-aminopropyl)methylamine
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name N,N-bis(3-aminopropyl)methylamine
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Record name N,N-BIS(3-AMINOPROPYL)METHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of N,N-Bis(3-aminopropyl)methylamine?

A1: this compound has the molecular formula C7H21N3 and a molecular weight of 147.26 g/mol.

Q2: What spectroscopic techniques are typically used to characterize this compound?

A2: Common techniques include infrared (IR) spectroscopy [, , , ], nuclear magnetic resonance (NMR) spectroscopy [, ], and mass spectrometry []. IR spectroscopy helps identify functional groups, NMR provides structural information, and mass spectrometry confirms the molecular weight and fragmentation pattern.

Q3: How does this compound perform in humidity sensor applications?

A3: Polyimides incorporating quaternary ammonium salts derived from BAPMA demonstrate promising humidity sensing capabilities. These sensors exhibit good sensitivity to relative humidity with minimal hysteresis [].

Q4: Does this compound exhibit catalytic activity?

A4: While BAPMA itself is not typically used as a catalyst, it serves as a valuable building block for synthesizing ligands used in metal complexes. These complexes often possess catalytic properties. For example, a Zn(II) complex with a BAPMA-derived Schiff base ligand exhibits insulin-enhancing activity [].

Q5: Have computational methods been applied to study this compound and its derivatives?

A5: Yes, density functional theory (DFT) calculations have been employed to optimize molecular structures [, ], evaluate donor atom properties [], and predict electronic transitions and hyperfine coupling constants []. These computational studies provide valuable insights into the electronic structure and reactivity of BAPMA derivatives.

Q6: How do structural modifications of this compound affect the biological activity of its derivatives?

A6: Research on bis(acridine-4-carboxamide) derivatives, synthesized using BAPMA as a linker, reveals that small substituents (e.g., methyl, chloro) at specific positions on the acridine ring enhance anticancer potency []. Larger substituents generally decrease potency, likely due to reduced DNA binding affinity.

Q7: How does the formulation of dicamba herbicides with this compound impact their volatility?

A7: Formulating dicamba as an this compound salt significantly reduces its volatility compared to the free acid form [, ]. This effect is attributed to BAPMA's ability to form multiple hydrogen bonds with dicamba, hindering its release into the atmosphere.

Q8: What are the environmental implications of using this compound in herbicide formulations?

A8: While BAPMA itself is not considered highly toxic, its use in herbicide formulations raises concerns about amine volatilization []. Amines released into the atmosphere can contribute to the formation of secondary organic aerosols, impacting air quality and climate [].

Q9: What are some examples of interdisciplinary research involving this compound?

A10: BAPMA finds applications in various fields, fostering interdisciplinary research. For instance, it serves as a building block for synthesizing ligands in coordination complexes studied for their magnetic properties [, , ] and biological activity [, ]. Additionally, its use in humidity sensor materials bridges chemistry and materials science [].

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